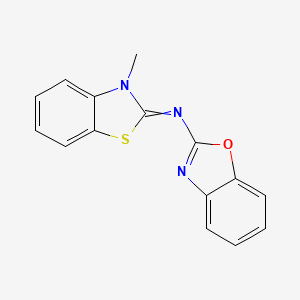
N-(1,3-Benzoxazol-2-yl)-3-methyl-1,3-benzothiazol-2(3H)-imine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,3-Benzoxazol-2-yl)-3-methyl-1,3-benzothiazol-2(3H)-imine is a heterocyclic compound that combines the structural features of benzoxazole and benzothiazole. These bicyclic structures are known for their significant roles in medicinal chemistry due to their diverse biological activities. The compound is of interest in various fields, including pharmaceuticals, due to its potential therapeutic properties.
Méthodes De Préparation
The synthesis of N-(1,3-Benzoxazol-2-yl)-3-methyl-1,3-benzothiazol-2(3H)-imine typically involves the cyclization of 2-aminophenol with appropriate aldehydes or ketones under specific reaction conditions. One common method involves the use of catalysts such as BF3·Et2O in solvents like 1,4-dioxane at reflux temperatures to achieve a yield of 45-60% . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Analyse Des Réactions Chimiques
N-(1,3-Benzoxazol-2-yl)-3-methyl-1,3-benzothiazol-2(3H)-imine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide (H2O2) under controlled conditions.
Reduction: Reduction reactions may involve reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, often using reagents like alkyl halides or acyl chlorides. The major products formed from these reactions depend on the specific reagents and conditions used, but they generally involve modifications to the benzoxazole or benzothiazole rings
Applications De Recherche Scientifique
Chemistry: It serves as a precursor for the synthesis of more complex heterocyclic compounds.
Mécanisme D'action
The mechanism of action of N-(1,3-Benzoxazol-2-yl)-3-methyl-1,3-benzothiazol-2(3H)-imine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and molecular targets can vary depending on the specific application, but they often involve interactions with cellular proteins or nucleic acids .
Comparaison Avec Des Composés Similaires
N-(1,3-Benzoxazol-2-yl)-3-methyl-1,3-benzothiazol-2(3H)-imine can be compared with other similar compounds such as:
Benzoxazole derivatives: Known for their antimicrobial and anticancer activities.
Benzothiazole derivatives: Exhibiting a wide range of biological activities, including antifungal and anti-inflammatory effects. The uniqueness of this compound lies in its combined structural features, which may offer synergistic effects not observed in individual benzoxazole or benzothiazole derivatives.
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can further explore its potential in various scientific and industrial fields.
Propriétés
Numéro CAS |
628726-92-1 |
|---|---|
Formule moléculaire |
C15H11N3OS |
Poids moléculaire |
281.3 g/mol |
Nom IUPAC |
N-(1,3-benzoxazol-2-yl)-3-methyl-1,3-benzothiazol-2-imine |
InChI |
InChI=1S/C15H11N3OS/c1-18-11-7-3-5-9-13(11)20-15(18)17-14-16-10-6-2-4-8-12(10)19-14/h2-9H,1H3 |
Clé InChI |
ITOLOYBFCVBWSN-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=CC=CC=C2SC1=NC3=NC4=CC=CC=C4O3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


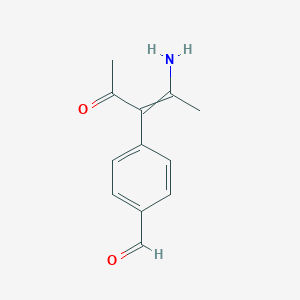
![(1S,5R)-7-oxo-2-(piperidin-4-ylcarbamoyl)-2,6-diazabicyclo[3.2.0]heptane-6-sulfonic acid](/img/structure/B12573685.png)
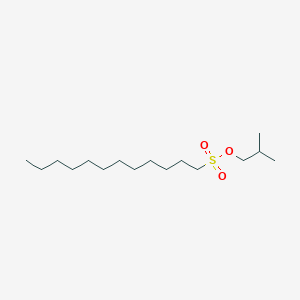

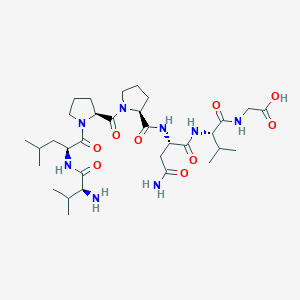
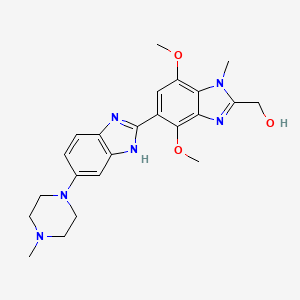

![2-({4-[(Prop-2-en-1-yl)oxy]phenyl}methoxy)phenol](/img/structure/B12573725.png)

![(2R)-2-{2-[(4-Methoxyphenyl)methoxy]ethyl}oxirane](/img/structure/B12573737.png)
![Pentanoic acid, 5-oxo-5-[[4-(2-phenylethenyl)phenyl]amino]-](/img/structure/B12573739.png)
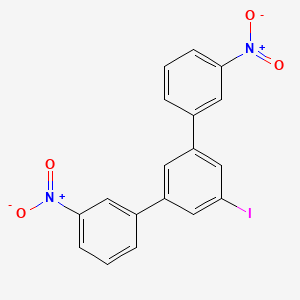
![2-Ethyl-2-{[1-(furan-2-yl)propoxy]methyl}propane-1,3-diol](/img/structure/B12573749.png)

